N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional cyclopentyl and piperidinyl substituents
Preparation Methods
The synthesis of N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the triazolopyrimidine core. This can be achieved by reacting a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions.
Substitution Reaction: The cyclopentyl and piperidinyl groups are introduced through nucleophilic substitution reactions. This involves reacting the triazolopyrimidine core with cyclopentyl halide and piperidine under appropriate conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different substituents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as protein kinases and neurotransmitter receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation or the modulation of neurotransmitter release in the CNS .
Comparison with Similar Compounds
N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine can be compared with other triazolopyrimidine derivatives, such as:
7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Lacks the cyclopentyl group, which may affect its binding affinity and selectivity for molecular targets.
N-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Lacks the piperidinyl group, which may influence its pharmacokinetic properties and CNS activity.
N-cyclopentyl-7-(morpholin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Contains a morpholine group instead of piperidine, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-7-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-4-8-21(9-5-1)13-11-12(19-20-18-11)16-14(17-13)15-10-6-2-3-7-10/h10H,1-9H2,(H2,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGKRZTBHIRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NNN=C32)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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